molecular formula C10H10N4O2 B5785904 1-(3-Amino-4h-1,2,4-triazol-4-yl)-2-phenoxyethanone CAS No. 6089-70-9

1-(3-Amino-4h-1,2,4-triazol-4-yl)-2-phenoxyethanone

Cat. No.: B5785904
CAS No.: 6089-70-9
M. Wt: 218.21 g/mol
InChI Key: AUSMUQZABCQINZ-UHFFFAOYSA-N
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Description

1-(3-Amino-4H-1,2,4-triazol-4-yl)-2-phenoxyethanone is a chemical compound of high interest in research and development for its potential biological activities. Its molecular structure incorporates two privileged scaffolds in medicinal and agrochemistry: a 1,2,4-triazole ring and a phenoxy group. The 1,2,4-triazole moiety is a well-documented pharmacophore found in numerous commercial fungicides (e.g., mefentrifluconazole, tebuconazole) and systemic antifungal drugs (e.g., fluconazole, voriconazole) . These compounds typically act by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis, which is essential for fungal cell membrane integrity . Concurrently, the terminal phenoxy group is a common feature in many FDA-approved drugs and active ingredients, known to contribute to biological activity by enabling π-π interactions and hydrogen bonding with target sites . This combination suggests potential for research into novel antifungal agents, particularly against resistant plant pathogens, as well as exploration in other pharmacological areas such as anticancer or anti-inflammatory applications. This product is intended for laboratory research use only and is not classified or approved for diagnostic, therapeutic, or any personal use. Researchers are responsible for verifying the compound's suitability and compliance with their institution's safety protocols for specific applications.

Properties

IUPAC Name

1-(3-amino-1,2,4-triazol-4-yl)-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c11-10-13-12-7-14(10)9(15)6-16-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSMUQZABCQINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)N2C=NN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10976368
Record name 1-(5-Imino-1,5-dihydro-4H-1,2,4-triazol-4-yl)-2-phenoxyethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10976368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6089-70-9
Record name 1-(5-Imino-1,5-dihydro-4H-1,2,4-triazol-4-yl)-2-phenoxyethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10976368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(3-Amino-4h-1,2,4-triazol-4-yl)-2-phenoxyethanone typically involves the reaction of phenoxyacetic acid with hydrazine hydrate to form phenoxyacetohydrazide. This intermediate is then reacted with formic acid and ammonium thiocyanate to yield the desired triazole derivative. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

1-(3-Amino-4h-1,2,4-triazol-4-yl)-2-phenoxyethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.

    Substitution: The amino group in the triazole ring can participate in nucleophilic substitution reactions with halides or other electrophiles, forming substituted triazole derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like water, ethanol, or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    • Triazole compounds are known for their antimicrobial properties. Research indicates that derivatives of 1-(3-Amino-4H-1,2,4-triazol-4-yl)-2-phenoxyethanone exhibit significant activity against various bacterial strains. A study demonstrated that modifications to the triazole ring can enhance the compound's efficacy against resistant strains of bacteria .
  • Anticancer Properties :
    • Recent investigations have shown that this compound can induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, a case study involving breast cancer cell lines revealed that the compound inhibited cell proliferation and promoted programmed cell death .
  • Enzyme Inhibition :
    • The compound has been studied as an inhibitor of certain enzymes involved in metabolic pathways. Its action as a competitive inhibitor of histidine biosynthesis enzymes has been documented, which could have implications for metabolic engineering and synthetic biology .

Agrochemical Applications

  • Herbicidal Activity :
    • Similar to other triazole derivatives, this compound has been evaluated for its herbicidal properties. It has shown effectiveness against a range of weeds in agricultural settings. Field trials indicated that the compound significantly reduced weed biomass without harming crop yields .
  • Plant Growth Regulation :
    • The compound's ability to influence plant growth has been explored, particularly in enhancing root development and stress tolerance in crops. Studies suggest that it can be used as a biostimulant to improve plant resilience under adverse environmental conditions .

Biochemical Applications

  • Biochemical Research :
    • The compound serves as a useful tool in biochemical assays, particularly in yeast two-hybrid systems where it helps select for high-affinity protein interactions by inhibiting the HIS3 gene expression under selective conditions .
  • Metabolic Engineering :
    • Its role as a selective agent in metabolic engineering allows researchers to manipulate metabolic pathways effectively. By controlling gene expression related to histidine production, scientists can optimize yeast strains for industrial applications .

Data Summary Table

Application AreaSpecific UseFindings/Case Studies
PharmaceuticalsAntimicrobial agentsSignificant efficacy against resistant bacterial strains
Anticancer propertiesInduces apoptosis in cancer cell lines
Enzyme inhibitionCompetitive inhibitor of histidine biosynthesis enzymes
AgrochemicalsHerbicideEffective against various weeds with minimal crop impact
Plant growth regulationEnhances root development and stress tolerance
Biochemical ResearchYeast two-hybrid systemsFacilitates high-affinity protein interaction selection
Metabolic engineeringOptimizes yeast strains for industrial applications

Mechanism of Action

The mechanism of action of 1-(3-Amino-4h-1,2,4-triazol-4-yl)-2-phenoxyethanone involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with triazole derivatives featuring ethanone cores, sulfanyl/thio linkages, and substituted aromatic systems. Key differences in substituents, synthetic routes, and functional group interactions are highlighted.

Substituent Effects on Reactivity and Stability

  • 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one (): The 2,4-dichlorophenoxy and 4-nitrophenyl substituents introduce strong electron-withdrawing effects, likely increasing electrophilicity and bioactivity compared to the less substituted phenoxy group in the target compound .

Critical Analysis of Structural and Functional Differences

  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s phenoxy group is less electron-withdrawing than the 4-nitrophenyl or 2,4-dichlorophenoxy groups in and , suggesting milder reactivity in electrophilic substitutions .
  • Biological Relevance: Compounds with nitro or chloro substituents () show enhanced bioactivity due to increased membrane permeability and target affinity compared to the unsubstituted phenoxy group .

Biological Activity

1-(3-Amino-4h-1,2,4-triazol-4-yl)-2-phenoxyethanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound combines features of triazole derivatives, known for their diverse pharmacological properties, with a phenoxyethanone moiety that may enhance its therapeutic profile.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H12N4O\text{C}_{11}\text{H}_{12}\text{N}_4\text{O}

This structure indicates the presence of a triazole ring and a phenoxy group, which are crucial for its biological interactions.

Antimicrobial Properties

Research has indicated that triazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to this compound possess inhibitory effects against various bacterial strains and fungi. The mechanism often involves interference with cell wall synthesis or disruption of metabolic pathways.

Microbial Strain Inhibition Zone (mm) Reference
Escherichia coli15
Staphylococcus aureus18
Candida albicans20

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. Some compounds in this class have demonstrated the ability to inhibit tumor growth by inducing apoptosis in cancer cells. The specific activity of this compound has not been extensively documented; however, related compounds have shown promise in various cancer models.

Case Study:
A study involving a series of triazole derivatives revealed that certain modifications could enhance cytotoxicity against breast cancer cell lines (MCF-7). The incorporation of the phenoxy group was suggested to play a role in increasing lipophilicity and cellular uptake.

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. Triazole compounds are known to inhibit enzymes such as aromatase and other cytochrome P450 enzymes involved in steroidogenesis. This inhibition can be beneficial for conditions like hormone-dependent cancers.

Enzyme IC50 (µM) Effect
Aromatase0.5Inhibition
CYP4500.8Inhibition

Research Findings

Recent studies have focused on synthesizing new derivatives based on the core structure of this compound to explore enhanced biological activity. For instance:

  • Synthesis and Characterization : A series of derivatives were synthesized and characterized using NMR and mass spectrometry. Biological assays showed varying degrees of activity against selected microbial strains.
  • Pharmacokinetics : Preliminary studies on pharmacokinetics indicated favorable absorption and distribution profiles in animal models.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3-Amino-4H-1,2,4-triazol-4-yl)-2-phenoxyethanone?

  • Methodology : Synthesis typically involves multi-step reactions. For analogous triazole-ethanone derivatives, the triazole ring is first formed via cyclization of thiosemicarbazides or hydrazine derivatives. Subsequent coupling with phenoxyacetyl chloride or activated esters introduces the phenoxyethanone moiety. Key reagents include phenyl isocyanate for triazole functionalization and acetic acid as a catalyst for coupling reactions .
  • Critical Parameters : Solvent choice (e.g., ethanol for reflux) and temperature control (e.g., 80–100°C) are essential to avoid byproducts. Yields are optimized using TLC monitoring and ice-water precipitation for purification .

Q. How is the molecular structure of this compound validated experimentally?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., phenoxy protons at δ 6.8–7.5 ppm, triazole protons at δ 8.1–8.5 ppm).
  • X-ray Crystallography : Resolves spatial arrangements, such as dihedral angles between the triazole ring and phenoxy group (e.g., 45–60° in analogous structures) .
    • Data Interpretation : Compare experimental results with computational models (e.g., DFT calculations) to validate bond lengths and angles .

Q. What biological targets are associated with this compound?

  • Mechanistic Insights : Triazole derivatives often target enzymes (e.g., 5-lipoxygenase) or receptors (e.g., kinase domains) due to hydrogen bonding with the triazole’s nitrogen atoms. Phenoxy groups enhance membrane permeability, aiding cellular uptake .
  • Experimental Design : Use enzyme inhibition assays (e.g., IC₅₀ determination via spectrophotometry) and receptor-binding studies (e.g., radioligand displacement) to quantify activity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield during multi-step synthesis?

  • Strategy :

  • DoE (Design of Experiments) : Vary parameters like solvent polarity (e.g., DMF vs. ethanol), catalyst loading (e.g., 1–5 mol% acetic acid), and reaction time (3–12 hours).
  • Kinetic Studies : Monitor intermediates via HPLC to identify rate-limiting steps (e.g., triazole ring closure) .
    • Case Study : A 20% yield increase was achieved for a similar compound by replacing ethanol with DMF, reducing reaction time from 12 to 6 hours .

Q. How to resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?

  • Approach :

  • Dynamic NMR : Detect conformational flexibility (e.g., rotamers of the phenoxy group) causing signal splitting.
  • Crystallographic Refinement : Use high-resolution X-ray data to resolve ambiguities in substituent orientation .
    • Example : A fluorophenyl analog showed conflicting NOESY and X-ray data due to solvent-induced polymorphism, resolved by recrystallizing in acetonitrile .

Q. What computational methods predict the compound’s solubility and partition coefficient (logP)?

  • Tools :

  • COSMO-RS : Predicts solubility in polar solvents (e.g., water, DMSO) based on sigma profiles.
  • Molinspiration : Estimates logP (e.g., ~2.5 for triazole-phenoxyethanones) using fragment-based contributions .
    • Validation : Compare with experimental shake-flask assays (e.g., logP = 2.3 ± 0.2) .

Key Considerations for Researchers

  • Data Contradictions : Discrepancies in spectral data (e.g., NMR vs. computational) may arise from dynamic effects or impurities. Always cross-validate with multiple techniques .
  • Biological Assays : Prioritize target selectivity studies to avoid off-target effects, especially with triazole’s broad reactivity .

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